2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Description
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a benzamide derivative featuring a substituted thiazole ring. The compound’s structure includes a 5-nitro-substituted benzamide core linked to a 4-(4-fluorophenyl)-thiazole moiety. Its structural analogs, however, have been studied in contexts such as enzyme inhibition and gene regulation .
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-13-6-5-11(21(23)24)7-12(13)15(22)20-16-19-14(8-25-16)9-1-3-10(18)4-2-9/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRIHQRJRUBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Chlorobenzoic Acid
2-Chlorobenzoic acid undergoes nitration using concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) as a catalyst. The nitro group preferentially occupies the para position relative to the chlorine atom due to directing effects.
Procedure :
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to generate the acyl chloride:
$$
\text{2-Chloro-5-nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{2-Chloro-5-nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Reflux in $$ \text{SOCl}_2 $$ (5 equiv) for 3 hours.
- Remove excess $$ \text{SOCl}_2 $$ under vacuum to obtain the acyl chloride (92% purity by $$ ^1\text{H} $$ NMR).
Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The Hantzsch method involves cyclization of a thiourea derivative with α-haloketones. For this substrate:
Synthesis of 4-Fluorophenyl Thiourea :
React 4-fluoroaniline (10 mmol) with ammonium thiocyanate ($$ \text{NH}_4\text{SCN} $$) in HCl to form the thiourea.Cyclization with α-Bromoacetophenone :
$$
\text{Thiourea} + \text{BrCH}2\text{COC}6\text{H}_4\text{F} \xrightarrow{\text{EtOH, Δ}} \text{4-(4-Fluorophenyl)-1,3-thiazol-2-amine} + \text{HBr}
$$
Optimization :
- Yield: 78% after recrystallization from dichloromethane.
- Characterization: $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 7.45 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 6.85 (s, 1H, Thiazole-H).
Amidation Reaction
Coupling of Thiazol-2-Amine with Acyl Chloride
The final step involves nucleophilic acyl substitution:
$$
\text{2-Chloro-5-nitrobenzoyl chloride} + \text{4-(4-Fluorophenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Procedure :
- Dissolve the thiazol-2-amine (5 mmol) in dry tetrahydrofuran (THF, 30 mL).
- Add pyridine (6 mmol) as an acid scavenger.
- Add 2-chloro-5-nitrobenzoyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO$$ _2 $$, hexane/EtOAc 7:3).
Yield and Characterization :
- Yield: 68% (white crystalline solid).
- Melting Point: 184–185°C.
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.45 (s, 1H, NH), 8.22 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.50–7.45 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 6.90 (s, 1H, Thiazole-H).
- IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 1530 cm$$ ^{-1} $$ (NO$$ _2 $$).
Alternative Synthetic Routes
Direct Nitration of Preformed Benzamide
An alternative approach involves nitrating N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide:
- Dissolve the benzamide (5 mmol) in $$ \text{H}2\text{SO}4 $$ (10 mL).
- Add $$ \text{HNO}_3 $$ (65%, 6 mmol) at 0°C.
- Stir for 6 hours, quench with ice, and filter.
Challenges :
- Regioselectivity issues (undesired meta nitration).
- Lower yield (42%) compared to the sequential method.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | Direct Nitration Route |
|---|---|---|
| Yield | 68% | 42% |
| Purity (HPLC) | 98.5% | 89% |
| Reaction Time | 12 hours | 18 hours |
| Regioselectivity | High | Moderate |
The acyl chloride route is superior in yield and selectivity, making it the method of choice for large-scale synthesis.
Mechanistic Insights
Nitration Directing Effects
The chlorine atom at position 2 of the benzoyl group directs nitration to position 5 via resonance and inductive effects, stabilizing the transition state.
Chemical Reactions Analysis
Reduction of Nitro Group
The 5-nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This modification enhances water solubility and enables further functionalization:
The amine derivative serves as a precursor for azo-coupling or diazonium salt reactions .
Nucleophilic Aromatic Substitution
The electron-deficient 2-chloro position reacts with nucleophiles under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | MeOH, 60°C, 6h | 2-methoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | 82% | |
| Piperidine | DMF, K₂CO₃, 80°C, 12h | 2-piperidino-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | 71% |
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nitro group.
Hydrolysis of Amide Bond
The benzamide linkage hydrolyzes under acidic or basic conditions:
This cleavage allows modular synthesis of hybrid molecules by recombining fragments .
Electrophilic Substitution on Thiazole Ring
The electron-rich thiazole ring undergoes regioselective electrophilic substitution at the 5-position:
The 4-fluorophenyl group directs electrophiles to the thiazole’s 5-position via resonance effects .
Functionalization via Cross-Coupling
The chloro substituent participates in palladium-catalyzed cross-coupling reactions:
These reactions enable structural diversification for structure-activity relationship studies .
Key Stability Considerations
-
Thermal Stability : Decomposes above 220°C without melting (TGA data).
-
Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 254 nm) .
-
pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic or basic media .
Experimental protocols from confirm the compound’s versatility as a synthetic intermediate in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exhibits moderate antibacterial properties. A study published in the European Journal of Medicinal Chemistry found that the compound showed activity against various Gram-positive and Gram-negative bacteria. The mechanism of action may involve interaction with bacterial enzymes, leading to inhibition of their function and resulting in bactericidal effects.
Table 1: Antimicrobial Activity Against Bacteria
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Chromobacterium violaceum | Moderate |
Anticancer Applications
The compound has also been investigated for its potential anticancer properties. A study highlighted its inhibitory activity against Aurora kinases A and B, which are crucial for cell division and have been implicated in various cancers. Further studies are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Table 2: Anticancer Activity Overview
| Target Kinase | Activity Level |
|---|---|
| Aurora Kinase A | Inhibitory |
| Aurora Kinase B | Inhibitory |
Kinase Inhibition
Kinases are pivotal enzymes involved in numerous cellular processes, including signaling pathways that regulate cell growth and division. The ability of this compound to inhibit kinases positions it as a promising candidate for drug development targeting diseases such as cancer .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their reported properties:
Key Structural and Functional Insights:
Role of the Nitro Group : The 5-nitro substituent in the target compound and analogs (e.g., 2IP6MP) is associated with modulation of RORγ-dependent gene expression. However, positional changes (e.g., 2-nitro in ’s compound) may alter electronic interactions with biological targets .
Thiazole vs. Phenyl Substitutions : Replacement of the thiazole ring with substituted phenyl groups (as in 2IP6MP) reduces activity in RORγ pathways, suggesting the thiazole moiety is critical for binding or stability .
Fluorine and Chlorine Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s methoxy/methyl-substituted analog). Chlorine at position 2 or 5 on the benzamide core is common but may influence steric bulk .
Biological Activity Trends : The 2-chloro-3-methylphenyl analog () shows stronger induction of G6PC mRNA than the isopropyl-methyl analog, highlighting the importance of substituent polarity and size in modulating gene expression .
Biological Activity
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 346.81 g/mol. The compound features a thiazole ring, a nitro group, and a chlorinated benzamide structure, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be grouped into several categories:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (such as nitro or halogens) at specific positions on the aromatic rings enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins .
- Thiazole Ring Modifications : Variations in the thiazole moiety can significantly impact the compound's ability to interact with biological targets, influencing both potency and selectivity .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study demonstrated that thiazole-containing benzamides exhibited potent inhibition of cancer cell proliferation in vitro, with IC50 values in the low micromolar range across multiple cancer types .
- Another investigation focused on the anti-inflammatory properties of related benzamide derivatives, showing significant reductions in TNF-α levels in LPS-stimulated macrophages .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Thiazole derivatives | 1.5 - 10 | Inhibition of cell proliferation and apoptosis |
| Anti-inflammatory | Benzamide derivatives | 5 - 20 | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Halogenated benzamides | 0.5 - 15 | Disruption of microbial cell membranes |
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide?
The compound is typically synthesized via a two-step process:
- Step 1 : Synthesis of the benzoyl chloride intermediate (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in solvents such as dichloromethane (DCM) or benzene under reflux (50–90°C for 1–12 hours). Catalysts like N,N-dimethylformamide (DMF) or N-methylacetamide are often used to enhance reactivity .
- Step 2 : Coupling the benzoyl chloride with 4-(4-fluorophenyl)-1,3-thiazol-2-amine in pyridine or DCM at room temperature. The reaction is monitored via TLC, and purification involves washing with NaHCO₃, water, and recrystallization from methanol .
Table 1 : Key Reaction Conditions for Intermediate Synthesis
| Reagent System | Solvent | Temperature (°C) | Time (hr) | Yield/Purity |
|---|---|---|---|---|
| SOCl₂ + DMF | DCM | 50 | 12 | Orange solid (NMR-confirmed) |
| Oxalyl chloride + DMF | DCM | 50 | 3 | Yellow solid (95% purity) |
Q. How is the compound characterized structurally?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of aromatic protons (δ 7.2–8.5 ppm), thiazole ring protons (δ 6.8–7.1 ppm), and nitro/chloro substituents .
- X-ray Crystallography : Reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and crystal packing stabilized by C–H⋯O/F interactions. Centrosymmetric dimers are common in thiazole derivatives .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 388.05 for C₁₆H₈ClFN₃O₃S) .
Advanced Research Questions
Q. What strategies optimize the yield and selectivity of the benzoyl chloride intermediate?
- Catalyst Screening : DMF outperforms N-methylacetamide in activating SOCl₂, reducing reaction time from 12 to 3 hours .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve solubility of nitro/chloro substituents compared to benzene, minimizing side reactions .
- Temperature Control : Lower temperatures (0–20°C) reduce decomposition of thermally sensitive intermediates, enhancing purity to >95% .
Data Contradiction Analysis :
- Conflict : SOCl₂ in DCM at 50°C produces orange solids (80% yield), while oxalyl chloride yields yellow solids (95% purity) under similar conditions.
- Resolution : Oxalyl chloride’s milder reactivity reduces over-chlorination, favoring higher purity. SOCl₂ is preferred for scalability but requires rigorous purification .
Q. What biological activities are hypothesized based on structural analogs?
- Antimicrobial Activity : Thiazole derivatives with nitro/fluoro substituents inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide anion conjugation .
- Anticancer Potential : Fluorophenyl-thiazole hybrids disrupt microtubule assembly (e.g., colchicine-binding sites) with IC₅₀ values <10 µM in breast cancer cell lines .
- Mechanistic Probes : The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) under cellular conditions .
Q. How do intermolecular interactions influence crystallization and solubility?
- Hydrogen Bonding : N–H⋯N bonds (2.8–3.0 Å) form centrosymmetric dimers, while C–H⋯O/F interactions (3.2–3.5 Å) stabilize layered packing .
- Solubility Limitations : The nitro and chloro groups reduce aqueous solubility (<0.1 mg/mL). Co-crystallization with cyclodextrins or PEG derivatives improves bioavailability .
Q. What analytical methods resolve data discrepancies in reaction monitoring?
- HPLC-MS : Detects byproducts (e.g., over-chlorinated species) with a C18 column (ACN/water gradient, 0.1% formic acid).
- In Situ IR Spectroscopy : Tracks carbonyl (C=O) stretch disappearance (1770 cm⁻¹ → 1680 cm⁻¹) to confirm amide bond formation .
Table 2 : Comparative Bioactivity of Thiazole Analogs
| Compound | Target Pathway | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Nitazoxanide (Nitro-thiazole) | PFOR inhibition | 2.5 µM | |
| 4-Fluorophenyl-thiazole | Microtubule disruption | 8.7 µM |
Methodological Recommendations
- Scale-Up Synthesis : Use oxalyl chloride in DCM at 50°C for intermediates, followed by centrifugal partition chromatography (CPC) for purification .
- Crystallization Optimization : Employ slow evaporation from methanol/water (7:3) to obtain single crystals for X-ray analysis .
- Biological Assays : Prioritize PfDHFR (dihydrofolate reductase) inhibition assays for antiparasitic activity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
